1-Benzyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-Benzyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with benzyl and methoxycarbonyl groups
Preparation Methods
The synthesis of 1-Benzyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the benzyl group: Benzylation can be performed using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-Benzyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as halides or amines replace the benzyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-Benzyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Organic Synthesis: This compound is used as an intermediate in the synthesis of more complex heterocyclic structures.
Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-Benzyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
1-Benzyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid can be compared with similar compounds such as:
1-Benzyl-3-(methoxycarbonyl)-4-piperidone: This compound also features a benzyl and methoxycarbonyl group but has a piperidone ring instead of a pyrazole ring.
1-Benzyl-3-(methoxycarbonyl)-1H-indazole-5-ylboronic acid: This compound contains an indazole ring and a boronic acid group, offering different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-benzyl-5-methoxycarbonylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-19-13(18)10-7-11(12(16)17)15(14-10)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZRCPVDPJOUQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C(=O)O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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